molecular formula C11H14N4 B13346908 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13346908
M. Wt: 202.26 g/mol
InChI Key: SWOOPLIGZPPGJO-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the isopropyl and pyridinyl substituents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated pyrazole compounds .

Scientific Research Applications

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group and a pyridinyl group on the pyrazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-3-ylpyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-8(2)15-11(12)6-10(14-15)9-4-3-5-13-7-9/h3-8H,12H2,1-2H3

InChI Key

SWOOPLIGZPPGJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)N

Origin of Product

United States

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